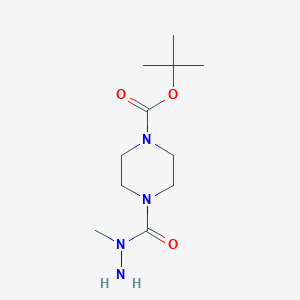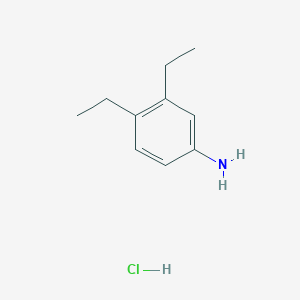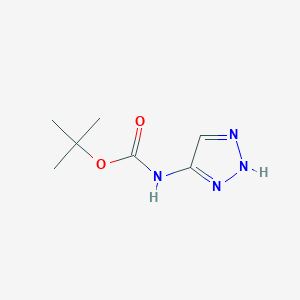
N-(1H-1,2,3-triazol-4-il)carbamato de terc-butilo
Descripción general
Descripción
tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate: is a chemical compound with the molecular formula C7H12N4O2. It is known for its role in various chemical reactions, particularly in the field of organic synthesis. The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a 1H-1,2,3-triazole ring. This structure imparts unique chemical properties to the compound, making it valuable in scientific research and industrial applications .
Aplicaciones Científicas De Investigación
Chemistry: tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate is widely used in organic synthesis as a building block for the preparation of more complex molecules. Its ability to undergo click reactions makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In biological research, the compound is used as a ligand in bioconjugation reactions. It facilitates the attachment of biomolecules to various surfaces, enabling the study of biological interactions and the development of diagnostic tools .
Industry: The compound finds applications in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It is also used in the synthesis of specialty chemicals and intermediates for various industrial processes .
Mecanismo De Acción
Target of Action
Tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that triazole derivatives, such as this compound, often interact with their targets through the formation of hydrogen bonds . This interaction can lead to various changes in the target molecules, affecting their function and behavior.
Biochemical Pathways
Triazole compounds are often involved in the copper (i)-catalyzed azide-alkyne cycloaddition (cuaac) that accelerates reaction rates . This suggests that the compound may influence biochemical pathways involving copper ions.
Result of Action
It is known that triazole compounds can suppress cell cytotoxicity . This suggests that the compound may have potential applications in reducing cell damage or death.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its high efficiency and regioselectivity. The general procedure includes the following steps:
Preparation of the azide precursor: The azide precursor is synthesized by reacting an appropriate amine with sodium azide.
Click reaction: The azide precursor is then reacted with an alkyne in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, to form the 1H-1,2,3-triazole ring.
Carbamate formation: The resulting triazole compound is treated with tert-butyl chloroformate to introduce the carbamate group.
Industrial Production Methods: Industrial production of tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of efficient catalysts .
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate undergoes various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Oxidation and reduction reactions: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Copper(I) catalysts: Used in the click reaction to form the triazole ring.
tert-butyl chloroformate: Used to introduce the carbamate group.
Sodium azide: Used to prepare the azide precursor.
Major Products Formed:
Substitution reactions: Various substituted triazole derivatives.
Oxidation and reduction reactions: Different oxidation states of the triazole ring.
Hydrolysis: Corresponding amine and carbon dioxide.
Comparación Con Compuestos Similares
- tert-butyl N-(2-(1H-1,2,3-triazol-4-yl)ethyl)carbamate
- 3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid
- 2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid
Uniqueness: tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate is unique due to its specific structure, which combines a tert-butyl group, a carbamate moiety, and a triazole ring. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various applications. Its ability to undergo click reactions with high efficiency and regioselectivity sets it apart from other similar compounds .
Propiedades
IUPAC Name |
tert-butyl N-(2H-triazol-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-7(2,3)13-6(12)9-5-4-8-11-10-5/h4H,1-3H3,(H2,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUQDHUJWVLANT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443981-13-2 | |
| Record name | tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


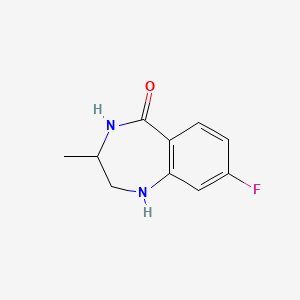
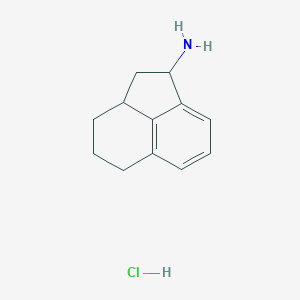
![Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride](/img/structure/B1377345.png)
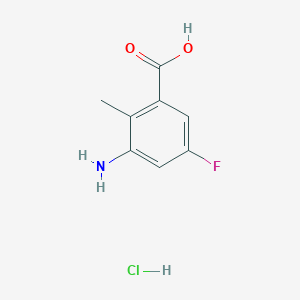
![(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-yl]ethyl})amine dihydrochloride](/img/structure/B1377348.png)
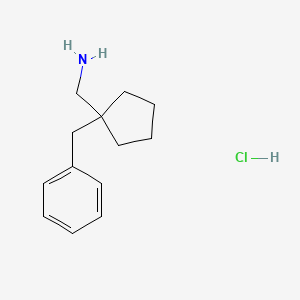
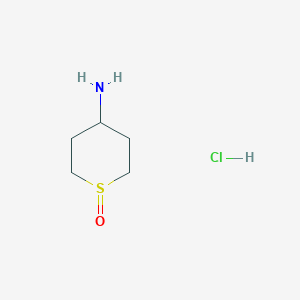
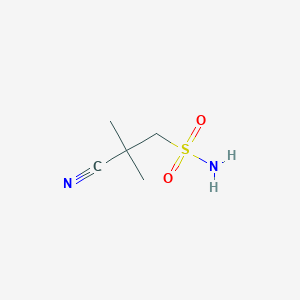
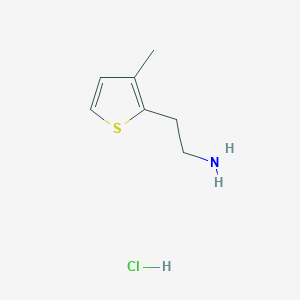
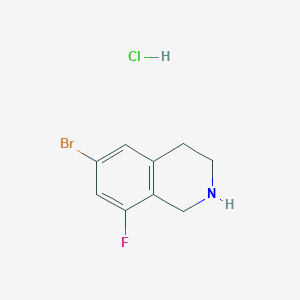
![5-Chloroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1377359.png)
![5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1377360.png)
